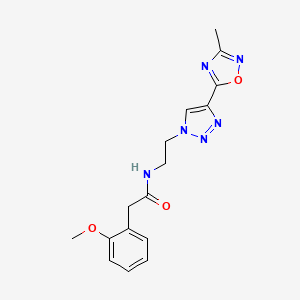

2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Description

Introduction to 2-(2-Methoxyphenyl)-N-(2-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide

Structural Classification and Nomenclature

The compound belongs to the class of triazole-oxadiazole hybrids , characterized by the fusion of 1,2,3-triazole and 1,2,4-oxadiazole rings. Its IUPAC name derives from the following structural components:

- 2-Methoxyphenyl group : A benzene ring substituted with a methoxy (-OCH₃) group at the ortho position.

- Acetamide backbone : An N-substituted acetamide (CH₃CONH-) linked to an ethyl chain.

- 1,2,3-Triazole moiety : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 3.

- 1,2,4-Oxadiazole subunit : A five-membered heterocycle with oxygen at position 1 and nitrogen at positions 2 and 4, substituted with a methyl group at position 3.

Table 1: Functional Groups and Their Positions

The molecular formula is C₁₇H₁₉N₇O₃ , with a molecular weight of 385.39 g/mol. The SMILES representation is COC1=C(C=CC=C1)CC(=O)NCCN2C=CN=C2C3=NOC(C)=N3, and the InChI key is VQZRWNKJXZJQSH-UHFFFAOYSA-N .

Historical Context in Heterocyclic Chemistry Research

The synthesis of triazole-oxadiazole hybrids emerged from two parallel developments in heterocyclic chemistry:

- Triazole Chemistry : First described by Bladin in 1885, 1,2,3-triazoles gained prominence in the 1940s with the discovery of antifungal azoles like fluconazole . Their ability to inhibit cytochrome P450 enzymes (e.g., CYP51 in ergosterol biosynthesis) established triazoles as critical pharmacophores .

- Oxadiazole Innovations : 1,2,4-Oxadiazoles were recognized for their metabolic stability and bioisosteric replacement potential. Early work in the 1950s demonstrated their utility in pesticide design, while 21st-century studies highlighted their anticancer and antimicrobial properties .

The convergence of these fields in the 2010s led to hybrid systems like this compound. Click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabled efficient triazole formation, while cyclodehydration reactions facilitated oxadiazole synthesis .

Pharmacophoric Significance of Triazole-Oxadiazole Hybrid Systems

The compound’s pharmacological potential arises from synergistic interactions between its heterocyclic components:

Triazole Contributions:

- Hydrogen Bonding : The triazole’s N2 and N3 atoms act as hydrogen bond acceptors, enhancing target binding .

- Aromatic Stacking : The planar triazole ring engages in π-π interactions with aromatic residues in enzyme active sites (e.g., thymidylate synthase) .

Oxadiazole Contributions:

- Electron-Withdrawing Effects : The oxadiazole’s electron-deficient ring stabilizes charge-transfer complexes with biological targets .

- Steric Modulation : The 3-methyl group on the oxadiazole optimizes steric fit within hydrophobic enzyme pockets .

Hybrid System Advantages:

- Dual-Target Engagement : The triazole-oxadiazole framework simultaneously inhibits enzymes like CYP51 and thym

Properties

IUPAC Name |

2-(2-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-11-18-16(25-20-11)13-10-22(21-19-13)8-7-17-15(23)9-12-5-3-4-6-14(12)24-2/h3-6,10H,7-9H2,1-2H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNLCHCMJPPCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The synthesis begins with the formation of the 3-methyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Triazole Ring: The next step involves the introduction of the 1H-1,2,3-triazole ring. This can be accomplished through a click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is then attached to the intermediate compound through a nucleophilic substitution reaction.

Formation of the Acetamide Group: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with other substituents.

Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can promote hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Case Studies

- Maftei et al. (2020) reported that certain oxadiazole derivatives demonstrate significant cytotoxicity against various cancer cell lines, including colon and lung cancers. The introduction of electron-withdrawing groups into the structure was found to improve biological activity .

- Kumar et al. synthesized bis-1,2,4-oxadiazole-fused-benzothiazole derivatives that showed promising results against multiple cancer types, with IC50 values indicating strong antiproliferative effects .

Antimicrobial Properties

The triazole moiety is well-known for its antifungal properties. Compounds containing triazoles have been extensively studied for their effectiveness against fungal infections. The hybrid nature of this compound suggests potential applications in treating resistant fungal strains.

Research Findings

Studies indicate that triazole derivatives possess broad-spectrum antimicrobial activity. For instance, compounds with similar structural features have demonstrated efficacy against various fungal pathogens, making them candidates for further investigation in antifungal drug development .

Neurological Applications

Recent studies have explored the potential neuroprotective effects of oxadiazole and triazole derivatives. The ability of these compounds to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases.

Neuroprotective Studies

Research has indicated that certain oxadiazole derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for investigating the compound's effects on conditions such as Alzheimer's and Parkinson's diseases.

Synthesis and Structural Modifications

The synthesis of 2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide involves multi-step reactions that can be optimized for yield and purity.

Synthetic Pathways

Various synthetic routes have been reported for similar compounds, often involving coupling reactions between oxadiazole and triazole precursors followed by acetamide formation . Optimization of these methods can lead to more efficient production processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various biological effects. For example, the compound’s triazole and oxadiazole rings may facilitate binding to specific protein sites, influencing enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic and Physicochemical Properties

Key Observations:

C=O Stretching : All compounds exhibit strong C=O absorption near 1670–1682 cm⁻¹, consistent with acetamide carbonyls .

Electron Effects : Nitro groups (6b ) slightly increase C=O frequency (1682 cm⁻¹) due to electron withdrawal, whereas methoxy groups (target compound) may reduce it.

Molecular Weight : The target compound’s methyl-oxadiazole moiety likely reduces molecular weight compared to naphthalene-containing analogs (e.g., 6m : 393 Da).

Biological Activity

The compound 2-(2-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic derivative that combines the structural features of oxadiazoles and triazoles. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A methoxyphenyl group,

- An acetamide moiety,

- A triazole linked to an oxadiazole.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential activity against various bacterial strains. In vitro studies have shown that similar derivatives possess potent activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Activity

The compound's anticancer potential has been explored through various assays. For instance, derivatives containing oxadiazole and triazole rings have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis through pathways involving caspase activation .

In a study examining structural modifications, it was found that introducing electron-donating groups at specific positions significantly enhanced anticancer activity. The compound's design allows for interactions with key cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of the compound is greatly influenced by its chemical structure. Key findings from SAR studies include:

- Substitution Patterns : Electron-donating groups (e.g., -OCH₃) at the para position on the phenyl ring enhance anticancer effects.

- Oxadiazole and Triazole Influence : The combination of these heterocycles is crucial for achieving high potency against cancer cells and pathogens .

Case Studies

- Antiplasmodial Activity : A related study on oxadiazole derivatives showed promising results against Plasmodium falciparum, with low IC₅₀ values indicating effective inhibition of malaria parasite growth .

- Cytotoxicity Assays : In vitro evaluations revealed that compounds similar to this compound exhibited IC₅₀ values in the micromolar range against various cancer cell lines .

Data Tables

| Biological Activity | Compound Structure | IC₅₀ Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | Oxadiazole | 12.5 | E. coli |

| Anticancer | Triazole | 0.65 | MCF-7 |

| Antiplasmodial | Oxadiazole | 0.034 | P. falciparum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.